
8-Hydroxyamoxapine
Übersicht
Beschreibung
8-Hydroxyamoxapine is an active metabolite of the antidepressant drug amoxapine. It plays a significant role in the pharmacology of amoxapine by acting as a serotonin-norepinephrine reuptake inhibitor. This compound is known for its ability to balance the ratio of serotonin to norepinephrine transporter blockage, contributing to the therapeutic effects of amoxapine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyamoxapine typically involves the hydroxylation of amoxapine. The process includes the use of specific reagents and conditions to achieve the hydroxylation at the 8th position of the amoxapine molecule. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the hydroxylation process .
Industrial Production Methods: In industrial settings, the production of this compound is carried out using high-performance liquid chromatography (HPLC) with ultraviolet detection. This method ensures the purity and stability of the compound, making it suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxyamoxapine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride are employed to achieve specific reductions.
Substitution: Halogenation and other substitution reactions are carried out using reagents like halogens and catalysts.
Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which may exhibit different pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
8-Hydroxyamoxapine exhibits several pharmacological activities that make it a candidate for various therapeutic applications:
- Antidepressant Activity : As a metabolite of amoxapine, this compound retains some antidepressant properties, contributing to the overall efficacy of amoxapine in treating depressive disorders .
- Inhibition of Bacterial β-Glucuronidase : Recent studies have shown that this compound acts as a potent inhibitor of bacterial β-glucuronidase (GUS). This enzyme is implicated in the metabolism of certain drugs, including irinotecan, where its activity can lead to adverse effects such as diarrhea. The inhibition of GUS by this compound suggests its potential use in mitigating drug-induced toxicity .
- Antiviral Activity : Emerging research indicates that derivatives of this compound may possess antiviral properties. Compounds related to the 8-hydroxyquinoline structure have been investigated for their ability to inhibit viral replication, particularly against pathogens like dengue virus and potentially SARS-CoV-2 .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Irinotecan-Induced Diarrhea : In preclinical models, low-dose administration of amoxapine and its metabolites, including this compound, significantly reduced diarrhea associated with irinotecan treatment. This finding supports the hypothesis that repurposing existing drugs can address toxicity issues in cancer therapies .
- Antiviral Research : A study investigating the antiviral activities of various 8-hydroxyquinoline derivatives found that certain compounds exhibited promising inhibition rates against viral growth while maintaining low cytotoxicity levels. This suggests a pathway for developing antiviral agents based on the 8-hydroxy structure .
Wirkmechanismus
8-Hydroxyamoxapine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. The compound targets serotonin and norepinephrine transporters, blocking their reuptake and leading to increased neurotransmitter availability .
Vergleich Mit ähnlichen Verbindungen
7-Hydroxyamoxapine: Another active metabolite of amoxapine, known for its potent dopamine receptor antagonist activity.
Amoxapine: The parent compound, a tricyclic antidepressant with both antidepressant and antipsychotic properties.
Uniqueness: 8-Hydroxyamoxapine is unique due to its balanced inhibition of serotonin and norepinephrine reuptake, which contributes to its distinct pharmacological profile. Unlike 7-Hydroxyamoxapine, which primarily affects dopamine receptors, this compound has a more significant impact on serotonin reuptake, making it particularly effective in treating mood disorders .
Biologische Aktivität
8-Hydroxyamoxapine is a significant metabolite of amoxapine, a tricyclic antidepressant. This compound exhibits various biological activities, particularly in the fields of neuropharmacology and oncology. The following sections detail its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its hydroxyl group at the 8-position of the amoxapine structure. This modification enhances its pharmacological profile compared to its parent compound. The structural formula can be represented as follows:
1. Antidepressant Effects
Research indicates that this compound retains similar norepinephrine uptake inhibitory actions to amoxapine but exhibits a more pronounced effect. This suggests that it may contribute significantly to the antidepressant properties of amoxapine, particularly in managing depressive disorders associated with anxiety and psychosis .
2. Neuroprotective Effects
Studies have shown that this compound can reduce amyloid-beta production, a key factor in Alzheimer's disease pathology, by targeting the serotonin-6 receptor (HTR-6) in animal models . This neuroprotective activity positions it as a potential candidate for further research in neurodegenerative diseases.
3. Antitumor Activity
Recent investigations have highlighted the antitumor potential of this compound. In vitro studies demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and A549 (lung cancer) cells. The compound was shown to significantly inhibit cell proliferation with IC50 values ranging from 0.69 to 22 µM .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Neurotransmitter Reuptake : Similar to other tricyclic antidepressants, it inhibits the reuptake of norepinephrine and serotonin, enhancing mood-regulating neurotransmitter levels in the synaptic cleft.
- Modulation of Enzyme Activity : It has been shown to inhibit bacterial β-glucuronidase (GUS), which may contribute to its antitumor effects by altering drug metabolism and enhancing therapeutic efficacy when used in combination with other chemotherapeutic agents like CPT-11 .
Table: Summary of Biological Activities and Research Findings
Clinical Implications
The dual role of this compound as both an antidepressant and a potential anticancer agent suggests its versatility in therapeutic applications. Its ability to modulate neurotransmitter systems while also exerting cytotoxic effects on tumor cells makes it a compound of interest for further clinical studies.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying 8-Hydroxyamoxapine in biological matrices?
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to improve accuracy. Validate methods according to FDA guidelines for specificity, sensitivity (LOQ ≤1 ng/mL), and linearity (R² >0.99) . Include metabolite stability tests under varying storage conditions (e.g., freeze-thaw cycles, room temperature) to address potential degradation .
Q. How does CYP2D6 polymorphism influence the pharmacokinetics of this compound?
Design population pharmacokinetic (PK) studies comparing extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6. Measure plasma concentrations of this compound and its parent drug, amoxapine, over 48 hours. Use nonlinear mixed-effects modeling (NONMEM) to estimate clearance rates. PMs exhibit prolonged half-life (up to 30 hours vs. 8 hours in EMs) due to reduced hepatic metabolism .
Q. What experimental models are suitable for studying this compound’s pharmacological activity?
Employ in vitro receptor-binding assays (e.g., dopamine D2, serotonin 5-HT2A) to compare affinity between amoxapine and this compound. For in vivo studies, use rodent models of depression (e.g., forced swim test) with microdialysis to measure neurotransmitter levels in the prefrontal cortex .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolite concentrations across studies?
Discrepancies arise from differences in sample preparation (e.g., protein precipitation vs. solid-phase extraction) and analytical techniques. Conduct a meta-analysis of published PK data, stratifying results by methodology. Use Bland-Altman plots to assess bias between studies . For harmonization, adopt standardized protocols from the Beilstein Journal of Organic Chemistry (e.g., detailed extraction procedures, internal calibration) .
Q. What experimental design minimizes confounding factors when assessing this compound’s neuropharmacological effects?
Use a crossover study design in genetically modified mice (e.g., CYP2D6 knockouts) to isolate metabolite-specific effects. Include control groups receiving pure this compound synthesized via regioselective hydroxylation of amoxapine. Monitor locomotor activity, neurotransmitter turnover, and receptor occupancy via PET imaging .
Q. How should researchers address potential drug-drug interactions involving this compound?
Perform in vitro CYP inhibition assays (e.g., fluorogenic substrate assays) to identify enzymes affected by this compound. For clinical relevance, simulate interactions using physiologically based pharmacokinetic (PBPK) models (e.g., Simcyp). Prioritize studying concomitant use with CYP2D6 inhibitors (e.g., fluoxetine) due to metabolite accumulation risks .
Q. What methodologies validate the therapeutic relevance of this compound’s prolonged half-life?
Conduct longitudinal PK/PD studies in patients with major depressive disorder. Measure steady-state concentrations of this compound and correlate with clinical outcomes (e.g., HAM-D scores). Use repeated-measures ANOVA to assess time-dependent effects. Ensure blinding and randomization to reduce bias .
Q. How can researchers differentiate this compound’s contributions from amoxapine in vivo?
** Administer radiolabeled amoxapine (³H or ¹⁴C) and track metabolite distribution via autoradiography. Compare tissue-specific concentrations in the brain, liver, and kidneys. Use knockout animal models to confirm metabolic pathways .
Q. Methodological Guidelines
- Data Reporting : Follow CONSORT or STROBE guidelines for clinical and observational studies. Include raw data tables in supplementary materials, specifying analytical precision (e.g., %CV for replicate measurements) .
- Ethical Compliance : Document IRB approval for human studies and adhere to ARRIVE guidelines for animal research .
- Statistical Rigor : Predefine primary endpoints and power calculations to avoid Type I/II errors. Use Bonferroni corrections for multiple comparisons .
Eigenschaften
IUPAC Name |
8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-11-1-3-15-13(9-11)17(21-7-5-19-6-8-21)20-14-10-12(22)2-4-16(14)23-15/h1-4,9-10,19,22H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWNOKXUZTYVGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210388 | |
Record name | 8-Hydroxyamoxapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61443-78-5 | |
Record name | 8-Hydroxyamoxapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61443-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxyamoxapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxyamoxapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-HYDROXYAMOXAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D4T741I48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 8-Hydroxyamoxapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060801 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.